molecular formula C15H19N3O B7462083 4-METHYL-1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE

4-METHYL-1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE

Cat. No.: B7462083
M. Wt: 257.33 g/mol
InChI Key: HIQVGJWKTMAGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-3-6-17(7-4-11)15(19)13-10-18-8-5-12(2)9-14(18)16-13/h5,8-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQVGJWKTMAGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are commonly employed to achieve the desired functionalization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for precise control over reaction conditions, leading to the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and oxidized forms of the original compound .

Mechanism of Action

The mechanism of action of 4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold with a piperidine moiety. This structural feature enhances its potential biological activities and makes it a valuable compound for further research and development.

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